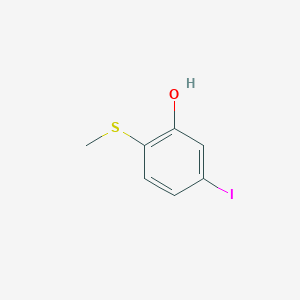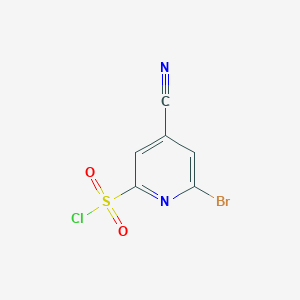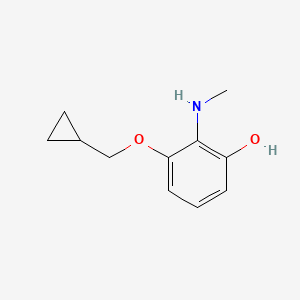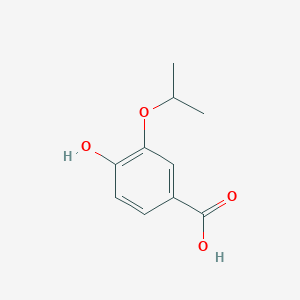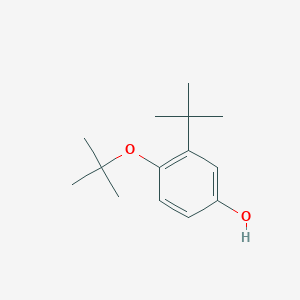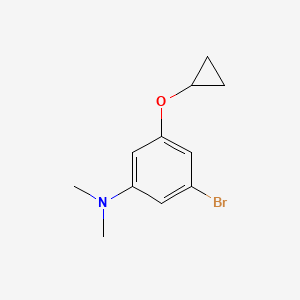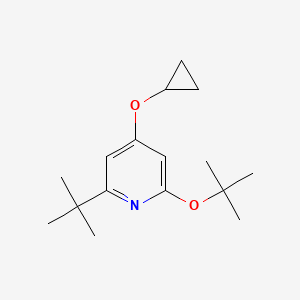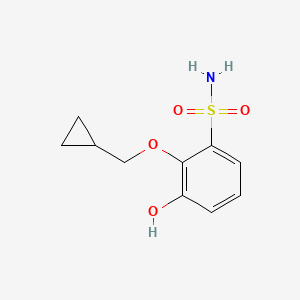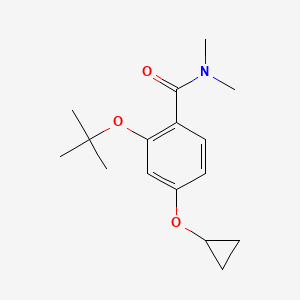
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO2. This compound is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a dimethylbenzamide core. It is used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with acyl chloride under basic conditions.
Introduction of the Tert-butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction using tert-butyl alcohol and a suitable leaving group.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through a cyclopropanation reaction, often using diazomethane or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butoxy group, leading to the formation of tert-butyl hydroperoxide.
Reduction: Reduction reactions can occur at the benzamide core, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Tert-butyl hydroperoxide and other oxidized derivatives.
Reduction: Corresponding amines and reduced benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and cyclopropoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to various biological effects.
類似化合物との比較
4-Tert-butoxy-2-cyclopropoxy-N,N-dimethylaniline: This compound shares a similar structure but differs in the functional groups attached to the benzene ring.
N-(2-(tert-Butoxy)-2-oxoethyl)-N-(4-methoxybenzyl)glycine: Another structurally related compound with different substituents.
Uniqueness: 2-Tert-butoxy-4-cyclopropoxy-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-14-10-12(19-11-6-7-11)8-9-13(14)15(18)17(4)5/h8-11H,6-7H2,1-5H3 |
InChIキー |
YHTRWERTRZDIQA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



